molecular formula C16H13N3O5S B11293403 2-hydroxy-6-oxo-N-(2-phenoxyphenyl)-1,6-dihydropyrimidine-5-sulfonamide

2-hydroxy-6-oxo-N-(2-phenoxyphenyl)-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B11293403
M. Wt: 359.4 g/mol
InChI Key: SJFYALLNFANFOT-UHFFFAOYSA-N
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Description

2-hydroxy-6-oxo-N-(2-phenoxyphenyl)-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-6-oxo-N-(2-phenoxyphenyl)-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as urea and β-dicarbonyl compounds.

    Introduction of the Phenoxyphenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a phenoxyphenyl group is introduced to the pyrimidine ring.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-6-oxo-N-(2-phenoxyphenyl)-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-hydroxy-6-oxo-N-(2-phenoxyphenyl)-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Binding to specific receptors, modulating their activity.

    Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide: Lacks the phenoxyphenyl group.

    N-(2-phenoxyphenyl)-1,6-dihydropyrimidine-5-sulfonamide: Lacks the hydroxyl group.

    2-hydroxy-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-sulfonamide: Lacks the phenoxy group.

Uniqueness

2-hydroxy-6-oxo-N-(2-phenoxyphenyl)-1,6-dihydropyrimidine-5-sulfonamide is unique due to the presence of both the phenoxyphenyl and sulfonamide groups, which may confer specific biological activities and chemical properties not found in similar compounds.

Properties

Molecular Formula

C16H13N3O5S

Molecular Weight

359.4 g/mol

IUPAC Name

2,4-dioxo-N-(2-phenoxyphenyl)-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C16H13N3O5S/c20-15-14(10-17-16(21)18-15)25(22,23)19-12-8-4-5-9-13(12)24-11-6-2-1-3-7-11/h1-10,19H,(H2,17,18,20,21)

InChI Key

SJFYALLNFANFOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)C3=CNC(=O)NC3=O

Origin of Product

United States

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